molecular formula C13H22Cl2N2O2 B576998 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 14421-47-7

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B576998
CAS No.: 14421-47-7
M. Wt: 309.231
InChI Key: NKFSPSPNZBYUDX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of aminoethyl and dimethoxy groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps:

    Starting Materials: The synthesis often begins with commercially available 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Scientific Research Applications

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-3,4-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(2-Aminoethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(2-Aminoethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminoethyl and dimethoxy groups enhances its reactivity and potential for diverse applications compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential insights and applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2;;/h7-8,11,15H,3-6,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSPSPNZBYUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCN)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656559
Record name 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14421-47-7
Record name 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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